TCO-PEG3-acid

Bioorthogonal Chemistry Click Chemistry Bioconjugation

TCO-PEG3-acid (CAS 2141981-86-2) is a heterobifunctional linker in the class of polyethylene glycol (PEG)-based reagents for copper-free click chemistry. It is composed of a trans-cyclooctene (TCO) moiety, a PEG spacer of three ethylene glycol units, and a terminal carboxylic acid.

Molecular Formula C18H31NO7
Molecular Weight 373.4 g/mol
Cat. No. B8104079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG3-acid
Molecular FormulaC18H31NO7
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O
InChIInChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,19,22)(H,20,21)/b2-1-
InChIKeyLUXDTTWUFRONNF-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TCO-PEG3-acid: Technical Specifications and Baseline Properties for Bioorthogonal Conjugation


TCO-PEG3-acid (CAS 2141981-86-2) is a heterobifunctional linker in the class of polyethylene glycol (PEG)-based reagents for copper-free click chemistry. It is composed of a trans-cyclooctene (TCO) moiety, a PEG spacer of three ethylene glycol units, and a terminal carboxylic acid . The TCO group facilitates rapid, catalyst-free inverse-electron demand Diels-Alder (IEDDA) ligation with tetrazine-functionalized molecules, while the carboxylic acid enables amide bond formation with primary amines. This architecture is a standard building block for bioconjugation, particularly in the assembly of PROTACs and targeted drug delivery systems. It has a molecular weight of 373.44 g/mol and a predicted pKa of 4.28, indicating its acid functionality .

Why TCO-PEG3-acid is Not Interchangeable: Structural Differentiation from TCO-PEGn Analogs


Substituting TCO-PEG3-acid with a generic TCO-PEGn-acid analog (e.g., TCO-PEG1-acid or TCO-PEG4-acid) without considering linker length and hydrophilicity can compromise conjugate performance. The precise number of ethylene glycol units dictates the linker's flexibility, aqueous solubility, and the physical distance it creates between conjugated moieties . A shorter PEG1 spacer may limit solubility and increase steric hindrance, potentially reducing bioconjugation efficiency or bioavailability. Conversely, a longer PEG6 spacer, while more soluble, may not provide the optimal spatial arrangement required for inducing ternary complex formation in applications like PROTAC development . The PEG3 length represents a specific design choice that balances hydrophilicity and a compact molecular footprint for applications where minimal linker length is beneficial.

TCO-PEG3-acid Procurement Evidence: Verified Performance Data Against Comparator Linkers


Reaction Kinetics of TCO-Tetrazine Ligation Compared to Other Bioorthogonal Chemistries

While specific rate constants for TCO-PEG3-acid are not reported, its reactivity is derived from the TCO-tetrazine IEDDA reaction. This reaction class is exceptionally fast. A second-order rate constant of 2000 M⁻¹s⁻¹ was reported for a TCO-PEG linker in 9:1 methanol/water, which is orders of magnitude faster than strain-promoted alkyne-azide cycloadditions (SPAAC) using cyclooctynes like DBCO, which typically have rate constants on the order of 1 M⁻¹s⁻¹ in aqueous media .

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Bioconjugation Efficiency: Impact of PEG3 vs. PEG1 Linker Length on Steric Hindrance

The PEG3 spacer is specifically designed to reduce steric hindrance during conjugation compared to shorter linkers like TCO-PEG1-acid. This class-level inference is supported by product descriptions stating that the PEG3 spacer provides hydrophilicity and reduced steric hindrance . In contrast, the shorter PEG1 linker is described as a more compact, less flexible option . While a direct quantitative comparison of conjugation yields is not available, the structural difference implies that TCO-PEG3-acid will have a lower propensity for steric clashes when coupling large biomolecules (e.g., antibodies) to sterically demanding partners.

Linker Optimization Bioconjugation Steric Hindrance

Hydrophilicity and Aqueous Solubility of TCO-PEG3-acid Relative to Non-PEG Linkers

The PEG3 spacer in TCO-PEG3-acid is documented to increase solubility in aqueous media compared to linkers lacking a PEG chain . This is a key differentiator from alkyl-chain linkers. For instance, a study on TCO-functionalized antibodies found that while a PEG linker could maintain only 40% TCO reactivity, a short alkyl chain (valeric acid) provided 60% reactivity [1]. This suggests that while alkyl chains may preserve reactivity better in some contexts, they do not confer the same aqueous solubility benefits. The target compound, TCO-PEG3-acid, is soluble in DMSO, DCM, and DMF .

Solubility Aqueous Compatibility Drug Delivery

High-Value Application Scenarios for TCO-PEG3-acid in Targeted Therapeutics and Imaging


PROTAC Development: Optimizing Ternary Complex Formation with a Compact PEG3 Linker

TCO-PEG3-acid is used to synthesize PROTACs, where it serves as a heterobifunctional linker joining a target protein ligand and an E3 ubiquitin ligase ligand . The choice of the PEG3 length is critical; a linker that is too short may prevent the necessary protein-protein interaction, while a linker that is too long can reduce degradation efficiency. TCO-PEG3-acid provides a compact, hydrophilic spacer suitable for initial PROTAC linker screens where a minimal length is hypothesized to be optimal.

Bioorthogonal Labeling and Imaging: Ultra-Fast Conjugation in Low-Concentration Environments

Leveraging the rapid kinetics of the TCO-tetrazine IEDDA reaction, TCO-PEG3-acid is ideal for bioorthogonal labeling workflows. Its speed (derived from the TCO class rate constant of 2000 M⁻¹s⁻¹ ) allows for efficient and specific labeling of biomolecules at very low concentrations or in complex, live-cell environments where other click chemistries may fail. The PEG3 spacer further ensures that the reactive TCO moiety remains accessible and does not aggregate.

ADC Payload Conjugation: A Cleavable or Non-Cleavable Linker Precursor

As a functionalized PEG linker, TCO-PEG3-acid is a key reagent for constructing antibody-drug conjugates (ADCs) . The TCO group can be used to attach a cytotoxic payload in a bioorthogonal manner to a pre-targeted antibody, offering spatiotemporal control over drug release. The terminal acid provides a versatile handle for further derivatization with self-immolative spacers or other cleavable motifs, making it a modular building block for next-generation ADC research.

Functionalization of PEGylated Nanoparticles and Hydrogels

The TCO-PEG3-acid linker can be used to functionalize the surface of nanoparticles or to create crosslinked hydrogels. The carboxylic acid can be used to conjugate to amine-containing polymers or proteins, while the TCO group remains available for subsequent, rapid click chemistry with tetrazine-modified targeting ligands, fluorophores, or other functional molecules . The PEG3 spacer ensures that the functional moieties are presented in a hydrated, flexible environment, minimizing non-specific interactions.

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